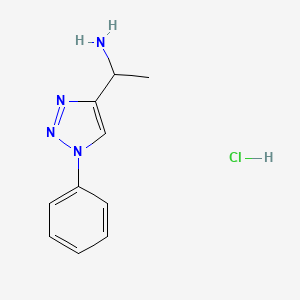

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

Description

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at the 1-position and an ethylamine moiety at the 4-position, with a hydrochloride counterion. Its crystal structure has been resolved in complex with the HRP-2 PWWP domain (PDB ID: 7HGC), demonstrating its utility in studying protein-ligand interactions . The molecular weight of the compound is approximately 224.69 g/mol (C₁₀H₁₃ClN₄), as inferred from structurally similar analogs .

Properties

IUPAC Name |

1-(1-phenyltriazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9;/h2-8H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWDGWFFMXIISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-44-8 | |

| Record name | 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Strategy Overview

The general synthetic approach to 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride involves:

- Formation of an azide intermediate from a suitable precursor.

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a phenyl-substituted alkyne to form the 1,2,3-triazole ring.

- Introduction or retention of the ethanamine group.

- Conversion to the hydrochloride salt for enhanced stability and handling.

This approach leverages the regioselectivity and efficiency of CuAAC to assemble the triazole ring with precise substitution.

Preparation of Key Intermediates

Azide Intermediate Synthesis

A crucial intermediate is the azide derivative prepared from an appropriate tosylate or halide precursor. For example, a tosylated ethanamine derivative can be converted to the azide by nucleophilic substitution with sodium azide in polar aprotic solvents such as DMF at elevated temperatures (~70°C), achieving yields around 78%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Tosylate to Azide | NaN3, DMF, 70°C, 3 h | 78 | Efficient nucleophilic substitution |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core 1,2,3-triazole ring is formed by cycloaddition of the azide intermediate with a phenylacetylene derivative:

- Catalyst: Copper(I) iodide (CuI)

- Base: Triethylamine (Et3N)

- Solvent: Acetonitrile (MeCN)

- Temperature: Room temperature

- Reaction time: ~3 hours

This reaction yields the 1-(1-phenyl-1H-1,2,3-triazol-4-yl) ethanamine derivative with yields typically between 76% and 82%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide + Phenylacetylene (CuAAC) | CuI (2 equiv), Et3N (3 equiv), MeCN, RT, 3 h | 76–82 | Regioselective 1,4-substituted triazole formation |

The product is isolated by extraction and purified via flash chromatography.

Conversion to Hydrochloride Salt

The free amine form of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), which facilitates crystallization and enhances compound stability and solubility for further applications.

Alternative Synthetic Routes and Functionalization

Other literature sources describe related synthetic routes involving:

- Mitsunobu reaction to introduce chiral centers and functional groups on precursors.

- Reduction steps using DIBAL-H to convert esters to alcohols, followed by tosylation and azide substitution.

- Suzuki–Miyaura cross-coupling to diversify aryl substituents on the triazole ring for analog synthesis.

- Amide coupling and click chemistry for related triazole derivatives with sulfonamide or amide linkers.

These methods demonstrate the versatility of triazole chemistry but are generally more complex than the direct CuAAC approach for the target compound.

Research Findings and Analytical Data

- Yields: The CuAAC step typically affords yields above 75%, indicating high efficiency.

- Spectroscopic Confirmation: The triazole proton appears as a singlet near δ 8.0 ppm in ^1H NMR; aromatic protons appear between δ 7.0–7.8 ppm. Mass spectrometry confirms molecular weights consistent with the target compound.

- Reaction Conditions: Mild conditions (room temperature, ambient pressure) and aqueous or mixed solvents are often employed, enhancing environmental compatibility.

- Purification: Flash chromatography and recrystallization are standard for obtaining analytically pure products.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Azide formation | NaN3, DMF, 70°C, 3 h | ~78 | Nucleophilic substitution |

| 2 | CuAAC (1,3-dipolar cycloaddition) | CuI, Et3N, MeCN, RT, 3 h | 76–82 | Regioselective triazole formation |

| 3 | Hydrochloride salt formation | HCl in ethanol or ether | Quantitative | Enhances stability and handling |

Chemical Reactions Analysis

Types of Reactions: 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted triazoles with different functional groups.

Scientific Research Applications

Introduction to 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride

This compound (CAS No. 1394040-44-8) is a compound belonging to the triazole family, characterized by its unique structural features and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 224.69 g/mol . This compound has garnered attention for its applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

-

Antimicrobial Activity :

- Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds like this compound exhibit significant activity against a range of bacterial and fungal pathogens. A study demonstrated that triazole derivatives could inhibit the growth of resistant strains of bacteria, making them valuable in combating infections .

- Anticancer Properties :

- Neurological Research :

Agricultural Applications

- Fungicidal Properties :

- Plant Growth Regulation :

Material Science

- Coordination Chemistry :

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for Staphylococcus aureus, demonstrating its potential as a therapeutic agent .

Case Study 2: Cancer Cell Apoptosis

In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed the induction of apoptosis via the intrinsic pathway, highlighting its potential as an anticancer drug candidate .

Case Study 3: Agricultural Application

Field trials assessing the fungicidal activity of triazole compounds showed that application of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amines significantly reduced the incidence of powdery mildew on cucumber plants by over 50%, suggesting its effectiveness as a biocontrol agent in agriculture .

Mechanism of Action

The mechanism by which 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Properties of 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride and Analogues

Key Differences and Implications

Regiochemistry of Triazole Substitution: The target compound’s 1,2,3-triazole core is substituted at the 1- and 4-positions, whereas analogs like 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride feature substitution at the 2-position.

Triazole Core Variations :

- Compounds with 1,2,4-triazole cores (e.g., 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride) exhibit distinct electronic properties due to altered nitrogen atom positions, influencing solubility and metabolic stability .

Chirality and Functional Groups :

- The (1R)-enantiomer in (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride highlights the role of stereochemistry in receptor binding, though its commercial discontinuation limits current applications .

Biological Relevance :

- The target compound’s confirmed interaction with the HRP-2 PWWP domain underscores its utility in epigenetics research, whereas analogs like 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride are broadly used as scaffolds due to their synthetic accessibility .

Biological Activity

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This triazole derivative exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The compound's chemical formula is with a molecular weight of 188.23 g/mol. It is characterized by the presence of a triazole ring, which is often associated with diverse biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 1-(1-phenyltriazol-4-yl)ethanamine |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine have been tested against various bacterial strains, showing promising results.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain derivatives exhibited MIC values as low as 3.12 µg/mL against S. aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Cytotoxicity

The cytotoxic effects of triazole derivatives have also been investigated. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines.

Research Findings: Cytotoxicity Assays

A cytotoxicity assay conducted on human cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate to high cytotoxic potential against various cancer types .

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, triazoles can act as inhibitors of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and leading to cell death in fungi.

Safety and Toxicology

While the efficacy of triazole derivatives is noteworthy, safety data remains limited. Preliminary toxicity studies suggest that while some derivatives are well-tolerated at therapeutic doses, further investigations are necessary to fully understand their safety profiles.

Q & A

Q. What are the established synthetic routes for 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride, and how can regiospecificity be ensured during triazole formation?

The compound’s triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method optimized for regioselective 1,4-substitution. Terminal alkynes and azides react under mild conditions (room temperature, aqueous/organic solvent mixtures) to form the triazole ring. For example, primary alkyl/aryl azides (e.g., benzyl azide) and propargylamine derivatives are common precursors. Reaction monitoring via TLC or LC-MS ensures completion, while purification by recrystallization or column chromatography removes copper residues .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- NMR : and NMR confirm the triazole proton (~7.5–8.5 ppm for H-5) and amine/ethylamine backbone.

- X-ray crystallography : SHELXL ( ) refines crystal structures using high-resolution data. Hydrogen atoms on the amine group are located via difference Fourier maps. Anisotropic displacement parameters validate the chloride counterion’s position .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]) and isotopic pattern matching the HCl salt.

Q. How can researchers assess the purity of this compound?

Purity is determined via:

- HPLC/UV-Vis : A reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) detects impurities (<2% area).

- Elemental analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values.

- Karl Fischer titration : Measures residual water (<1% w/w) in the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered triazole rings or counterion placement) be resolved during structure refinement?

Disordered regions are modeled using PART commands in SHELXL. For example, phenyl ring torsional disorder is addressed by splitting occupancy (e.g., 50:50) and applying restraints (e.g., SIMU, DELU) to thermal parameters. The chloride ion’s position is validated via bond valence sum (BVS) analysis, ensuring its interaction with the protonated amine (N–H···Cl distance ~3.1–3.3 Å). Twinning or low-resolution data may require alternative refinement strategies, such as using the TWIN command in SHELXL .

Q. What strategies optimize the yield of the hydrochloride salt during large-scale synthesis?

- Acid selection : HCl gas or concentrated HCl in anhydrous ether is preferred over aqueous HCl to minimize hydrolysis.

- Precipitation control : Slow addition of HCl to the free base in cold (<0°C) ethanol induces crystallization.

- Salt stability : Moisture-sensitive batches are stored under inert gas (argon) with desiccants (PO) to prevent deliquescence .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence the compound’s reactivity in downstream functionalization?

Electron-withdrawing groups (e.g., -NO, -CF) deactivate the triazole ring toward electrophilic substitution but enhance stability in basic conditions. For Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the phenyl ring’s para-substituents direct coupling to the triazole’s C-5 position. Computational modeling (DFT) predicts charge distribution, guiding regioselective modifications .

Q. What analytical approaches reconcile discrepancies between theoretical and experimental 1H^1H1H NMR chemical shifts?

Discrepancies arise from solvent effects, hydrogen bonding, or dynamic processes. Solutions include:

- Solvent correction : Referencing shifts to DMSO-d or CDCl databases.

- VT-NMR : Variable-temperature experiments identify exchange broadening (e.g., amine proton exchange with DO).

- COSY/NOESY : Correlates coupling between triazole H-5 and adjacent protons to confirm assignments .

Methodological Notes

- Synthetic protocols prioritize CuAAC due to scalability and minimal side products .

- Crystallographic refinement requires high-quality crystals (needle-like, >0.2 mm) and SHELXL’s robust constraint system .

- Purity validation combines orthogonal techniques (HPLC, elemental analysis) to meet publication standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.